Carzinophilin
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Overview
Description
Preparation Methods
Carzinophilin is produced by the fermentation of Streptomyces sahachiroi . The biosynthesis involves a type I polyketide synthase and several nonribosomal peptide synthetases . The fermentation broth is extracted, and the compound is purified using techniques such as column chromatography and high-performance liquid chromatography (HPLC) . Industrial production methods focus on optimizing the fermentation conditions to maximize yield and purity .
Chemical Reactions Analysis
Carzinophilin undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions are derivatives of this compound with modified functional groups .
Scientific Research Applications
Carzinophilin has a wide range of scientific research applications:
Mechanism of Action
Carzinophilin exerts its effects by binding within the major groove of DNA and forming covalent interstrand crosslinks with purine bases . This DNA alkylation and crosslinking disrupts DNA replication and transcription, leading to cell death . The molecular targets of this compound include the N-7 position of guanine residues in DNA . The pathways involved in its mechanism of action include the base excision repair system, which attempts to repair the DNA damage caused by the compound .
Comparison with Similar Compounds
Carzinophilin is similar to other aziridine-containing compounds, such as azinomycin A . this compound is unique due to its dual alkylating agents, which include an epoxide and a strained aziridine . This combination of functional groups makes this compound highly effective at inducing DNA crosslinks .
Similar compounds include:
Azinomycin A: Another antitumor antibiotic with a similar structure and mechanism of action.
Mitomycin C: A chemotherapeutic agent that also induces DNA crosslinks but has a different chemical structure.
Cyclophosphamide: An alkylating agent used in cancer treatment that forms DNA crosslinks through a different mechanism.
Properties
Molecular Formula |
C31H33N3O12 |
---|---|
Molecular Weight |
639.6 g/mol |
IUPAC Name |
N-[[7-[(1-acetylaziridin-2-yl)-hydroxymethyl]-9-(1,3-dioxobutan-2-ylidene)-3-hydroxy-4-methyl-2,11-dioxo-1,5,8-trioxa-10-azaspiro[5.5]undecan-4-yl]methyl]-3-methoxy-5-methylnaphthalene-1-carboxamide |
InChI |
InChI=1S/C31H33N3O12/c1-14-7-6-8-18-19(14)9-17(43-5)10-20(18)26(40)32-13-30(4)24(39)28(41)45-31(46-30)25(23(38)22-11-34(22)16(3)37)44-27(33-29(31)42)21(12-35)15(2)36/h6-10,12,22-25,38-39H,11,13H2,1-5H3,(H,32,40)(H,33,42) |
InChI Key |
GNGRYODSYNVRFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C=C(C2=CC=C1)C(=O)NCC3(C(C(=O)OC4(O3)C(OC(=C(C=O)C(=O)C)NC4=O)C(C5CN5C(=O)C)O)O)C)OC |
Origin of Product |
United States |
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